2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both ethoxy and methoxy groups, along with the tetraazolyl and thioacetamide functionalities, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach begins with the preparation of the 4-ethoxyphenyl and 4-methoxyphenyl precursors. These precursors undergo a series of reactions, including nitration, reduction, and cyclization, to form the tetraazolyl and thioacetamide moieties. The final step involves the coupling of these intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or azide groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, warranting further investigation.
Industry: The compound’s unique properties can be utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-Methoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-ethoxyphenyl)acetamide
- 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-hydroxyphenyl)acetamide
- 2-((1-(4-Methoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-hydroxyphenyl)acetamide
Uniqueness
The uniqueness of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H19N5O3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-16-10-6-14(7-11-16)23-18(20-21-22-23)27-12-17(24)19-13-4-8-15(25-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,19,24) |
InChI Key |
YXSMOYYOCLLKLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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